molecular formula C8H12F2O3 B13036460 Methyl 4,4-difluoro-1-hydroxycyclohexane-1-carboxylate

Methyl 4,4-difluoro-1-hydroxycyclohexane-1-carboxylate

Cat. No.: B13036460
M. Wt: 194.18 g/mol
InChI Key: GGMZJKWFVJQTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Methyl 4,4-difluoro-1-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4,4-difluoro-1-hydroxycyclohexane-1-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,4-difluoro-1-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development. The hydroxyl and ester groups allow for various chemical modifications, enabling the compound to interact with different biological targets .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4,4-difluoro-1-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O3/c1-13-6(11)7(12)2-4-8(9,10)5-3-7/h12H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMZJKWFVJQTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(CC1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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